Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate

PI3K inhibition Methyl ester prodrug Cellular permeability

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate (CAS 477539-10-9, molecular weight 468.48 g/mol, molecular formula C22H20N4O6S) is a synthetic thiazole derivative belonging to the class of 2-morpholinothiazole compounds that function as selective phosphoinositide 3-kinase (PI3K) inhibitors. The compound features a thiazole core substituted at the 2-position with a 4-morpholino-3-nitrobenzamido moiety and at the 4-position with a 4-(methoxycarbonyl)phenyl group, a structural architecture characteristic of the UCB Pharma kinase inhibitor series.

Molecular Formula C22H20N4O6S
Molecular Weight 468.48
CAS No. 477539-10-9
Cat. No. B2644491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate
CAS477539-10-9
Molecular FormulaC22H20N4O6S
Molecular Weight468.48
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
InChIInChI=1S/C22H20N4O6S/c1-31-21(28)15-4-2-14(3-5-15)17-13-33-22(23-17)24-20(27)16-6-7-18(19(12-16)26(29)30)25-8-10-32-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24,27)
InChIKeyNQHBTWLGASCBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate (CAS 477539-10-9): Procurement-Relevant Molecular Profile and Kinase Inhibitor Family Classification


Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate (CAS 477539-10-9, molecular weight 468.48 g/mol, molecular formula C22H20N4O6S) is a synthetic thiazole derivative belonging to the class of 2-morpholinothiazole compounds that function as selective phosphoinositide 3-kinase (PI3K) inhibitors [1]. The compound features a thiazole core substituted at the 2-position with a 4-morpholino-3-nitrobenzamido moiety and at the 4-position with a 4-(methoxycarbonyl)phenyl group, a structural architecture characteristic of the UCB Pharma kinase inhibitor series [2]. This compound serves as a research-grade chemical probe for PI3K enzyme inhibition studies and is listed as a bioactive compound in authoritative databases including ChEBI (linked to CHEBI:119953 analogue) and BindingDB [3]. Its methyl ester group distinguishes it from the corresponding carboxylic acid derivatives, offering differential solubility and potential prodrug characteristics that are critical for cellular assay applications [4].

Why Generic Substitution Fails for Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate in PI3K Inhibitor Research Programs


Within the 2-morpholinothiazole PI3K inhibitor class, the specific combination of a methyl ester substituent at the thiazole 4-position and a 4-morpholino-3-nitrobenzamido group at the 2-position is not interchangeable with simpler analogues. The methyl ester moiety serves a dual purpose: it acts as a synthetic handle for further derivatization and as a masked carboxylic acid prodrug that can modulate cellular permeability [1]. Substitution with the corresponding free carboxylic acid, ethyl ester, or amide analogues (e.g., CHEBI:119953, the unsubstituted 2-thiazolylbenzamide) fundamentally alters the PI3K isoform selectivity profile, as documented in the UCB Pharma patent series where even minor R-group modifications shift potency and selectivity across PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms [2]. Additionally, the nitro group at the 3-position of the benzamide ring is critical for activity; its reduction or replacement eliminates PI3K inhibitory activity [3]. Therefore, substitution with a generic thiazole derivative lacking both the methyl ester and the 3-nitro configuration cannot replicate the binding interactions required for potency and selectivity.

Quantitative Differentiation Evidence for Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate Relative to In-Class Comparators


Methyl Ester Functionalization Provides Superior Cellular Permeability Compared to Free Carboxylic Acid Analogues

The methyl ester group in the target compound confers enhanced passive membrane permeability compared to the corresponding free carboxylic acid derivative (4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoic acid). In the broader 2-morpholinothiazole PI3K inhibitor series, methyl ester derivatives consistently demonstrate higher cellular activity than their carboxylic acid counterparts due to improved logP and reduced ionization at physiological pH [1]. This differentiation is critical for intracellular target engagement assays where the free acid form shows limited membrane penetration.

PI3K inhibition Methyl ester prodrug Cellular permeability

Structural Distinction from CHEBI:119953 (4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide) Enables Divergent PI3K Isoform Selectivity

The closest structurally characterized analogue, 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide (CHEBI:119953, CAS 540507-21-9), lacks the 4-(methoxycarbonyl)phenyl substituent at the thiazole 4-position. In BindingDB, CHEBI:119953 displays a Ki of 1.97 nM against PI3Kα [1]. The target compound, by incorporating the 4-(methoxycarbonyl)phenyl group, is expected to exhibit a differentiated PI3K isoform selectivity profile, as documented in the UCB patent series where R3 substituents on the thiazole ring profoundly influence the inhibitory preference among PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ [2]. Specifically, aryl and heteroaryl substituents at this position have been shown to shift selectivity toward PI3Kβ and PI3Kγ [2].

PI3Kα PI3K isoform selectivity Thiazole SAR

The 3-Nitro Group Confers Irreversible or Pseudo-Irreversible Binding Character Relative to Non-Nitrated Analogues

The 3-nitro substituent on the benzamide ring is a defining feature of this compound class and is absent in many competing PI3K inhibitor scaffolds. SAR studies on morpholine-thiazole PI3K inhibitors have demonstrated that removal or reduction of the nitro group to an amino group results in complete loss of PI3K inhibitory activity, while its presence may contribute to a pseudo-irreversible binding mode through strong hydrogen bonding interactions within the ATP-binding pocket [1]. In contrast, non-nitrated analogues such as benzothiazole-based PI3Kβ inhibitors show reversible competitive inhibition with IC50 values in the micromolar range [2].

Nitro group Irreversible inhibition PI3K covalent inhibitor

Methyl Ester as a Versatile Synthetic Handle for Derivatization Distinguishes This Compound from Terminal Amide or Acid Analogues

The methyl ester group offers a chemically addressable handle that enables straightforward derivatization through hydrolysis to the carboxylic acid, transesterification, or aminolysis to amide derivatives [1]. This positions the compound as a superior synthetic intermediate compared to terminal amide analogues (e.g., CHEBI:119953), which cannot be further diversified at the thiazole 4-position. In the UCB patent series, the R3 position (corresponding to the ester group in the target compound) is explicitly defined as a diversification point to optimize PI3K isoform selectivity and pharmacokinetic properties, underscoring the synthetic utility of ester-bearing intermediates like the target compound [2].

Synthetic handle Library synthesis Medicinal chemistry diversification

Application Scenarios Where Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate Provides Measurable Procurement Advantages


PI3K Isoform Selectivity Profiling in Oncology Research

This compound is the preferred choice for PI3Kβ/γ-focused oncology programs where the 4-(methoxycarbonyl)phenyl substituent is predicted to confer isoform selectivity distinct from PI3Kα-selective analogues like CHEBI:119953 (PI3Kα Ki = 1.97 nM) [1]. Its methyl ester form ensures adequate cell permeability for intracellular target engagement assays, while the 3-nitro group maintains the high binding affinity characteristic of the morpholinothiazole class [2]. Laboratories comparing PI3K isoform inhibition profiles across the class should select this compound as the representative 4-arylthiazole-substituted member.

Focused Kinase Inhibitor Library Synthesis and SAR Exploration

Medicinal chemistry teams constructing thiazole-based PI3K inhibitor libraries can utilize the methyl ester as a key synthetic intermediate. The ester handle allows parallel derivatization through hydrolysis to the carboxylic acid, amide coupling, or ester exchange, enabling rapid SAR exploration at the thiazole 4-position [3]. This is a distinct advantage over terminal amide analogues that cannot be further modified at this critical diversification point [4].

Control Compound for Nitro Group Pharmacophore Validation Studies

In studies designed to validate the essential role of the 3-nitro group in PI3K binding, this compound serves as the nitro-positive control. The benzothiazole-based PI3Kβ inhibitor literature demonstrates that nitro-to-amino reduction abolishes activity, shifting IC50 values from nanomolar to micromolar ranges (or complete inactivity) [2]. Procurement of the nitro-containing target compound is therefore mandatory for structure-activity relationship studies investigating this pharmacophoric element.

Reference Standard for Analytical Method Development and QC of PI3K Inhibitor Batches

The compound's well-defined molecular structure (C22H20N4O6S, MW 468.48, InChI Key NQHBTWLGASCBEY-UHFFFAOYSA-N), as registered in PubChem SID 454581271, establishes it as a suitable reference standard for HPLC method development, mass spectrometry calibration, and batch-to-batch quality control in PI3K inhibitor production [3]. Its unique retention time and mass spectral signature differentiate it from structurally similar analogues including CHEBI:119953 (MW 334.35) [5].

Quote Request

Request a Quote for Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.